molecular formula C19H24N2O5S B12163859 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide

2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide

Numéro de catalogue: B12163859
Poids moléculaire: 392.5 g/mol
Clé InChI: CAFQKRDDTJVEGM-YBEGLDIGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Taxonomy and IUPAC Nomenclature

The compound this compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core containing nitrogen, sulfur, and oxygen atoms. Its IUPAC name is derived through systematic analysis of its structural components:

  • Core structure : The 1,3-thiazolidin-4-one ring serves as the parent scaffold, with positions 2 and 4 occupied by ketone groups (2,4-dioxo).
  • Substituents :
    • A (5Z)-5-(3,4-dimethoxybenzylidene) group at position 5, indicating a benzylidene moiety with methoxy groups at positions 3 and 4 of the aromatic ring, configured in the Z stereochemistry.
    • An acetamide side chain at position 3, where the nitrogen atom is substituted with a 3-methylbutyl group.

The full name adheres to IUPAC prioritization rules, specifying stereochemistry (Z), substituent positions, and functional group hierarchy.

Structural Feature IUPAC Designation
Parent ring 1,3-thiazolidin-4-one
Position 2 and 4 substituents 2,4-dioxo
Position 5 substituent (5Z)-5-(3,4-dimethoxybenzylidene)
Position 3 substituent N-(3-methylbutyl)acetamide

Historical Development in Thiazolidinone Chemistry

Thiazolidinones emerged as pharmacologically significant scaffolds following the isolation of rhodanine in 1877. Early derivatives, such as the antidiabetic thiazolidinediones (TZDs), demonstrated the therapeutic potential of this core. The structural evolution from simple rhodanine analogs to complex benzylidene-thiazolidinone hybrids reflects advances in synthetic organic chemistry:

  • First-generation analogs : Focused on substitutions at positions 2 and 5, yielding compounds like ciglitazone (prototypical TZD).
  • Second-generation hybrids : Introduced aromatic benzylidene groups at position 5 to enhance electronic and steric properties, as seen in 5-(4-hydroxy-3-dimethoxybenzylidene)-2-thioxo-4-thiazolidinone (RD-1), which exhibited neuroprotective effects in Parkinson’s disease models.
  • Third-generation modifications : Incorporation of acetamide side chains at position 3, exemplified by the subject compound, aimed to optimize pharmacokinetic properties and target selectivity.

The synthesis of this compound represents a convergence of these strategies, combining stereoselective benzylidene incorporation with side-chain engineering.

Position Within Medicinal Chemistry Research Landscapes

This compound occupies a niche in medicinal chemistry due to its dual functionality: the electron-rich benzylidene moiety and the flexible 3-methylbutyl-acetamide side chain. These features align with contemporary research priorities:

  • Targeted drug design : The 3,4-dimethoxybenzylidene group may facilitate interactions with hydrophobic enzyme pockets, as observed in related compounds targeting mitochondrial dysfunction in neurodegenerative diseases.
  • Structural plasticity : The acetamide side chain’s conformational flexibility could enhance binding to allosteric sites, a strategy employed in protease inhibitor development.
  • Dual-action potential : Analogous thiazolidinones have demonstrated multifunctional activity, such as antimicrobial and antiparasitic effects, suggesting broad applicability.

Propriétés

Formule moléculaire

C19H24N2O5S

Poids moléculaire

392.5 g/mol

Nom IUPAC

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C19H24N2O5S/c1-12(2)7-8-20-17(22)11-21-18(23)16(27-19(21)24)10-13-5-6-14(25-3)15(9-13)26-4/h5-6,9-10,12H,7-8,11H2,1-4H3,(H,20,22)/b16-10-

Clé InChI

CAFQKRDDTJVEGM-YBEGLDIGSA-N

SMILES isomérique

CC(C)CCNC(=O)CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=O

SMILES canonique

CC(C)CCNC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=O

Origine du produit

United States

Méthodes De Préparation

Acetamide Preparation

  • Chloroacetyl chloride (1.1 equiv) is reacted with 3-methylbutylamine (1 equiv) in dry dichloromethane at 0°C.

  • The mixture is stirred for 4 hours, followed by neutralization with NaHCO₃ to yield N-(3-methylbutyl)acetamide .

Alkylation of Thiazolidinedione

  • The benzylidene-TZD derivative (1 equiv) is dissolved in dry DMF .

  • NaH (2.2 equiv) is added under nitrogen, followed by N-(3-methylbutyl)acetamide (1.5 equiv).

  • The reaction is stirred at 60°C for 12 hours.

Optimization and Characterization

Reaction Conditions

StepSolventCatalystTemperatureYield
TZD SynthesisHCl (aq.)110°C40–60%
KnoevenagelToluenePiperidine80°C70–85%
N-AlkylationDMFNaH60°C55–65%

Spectroscopic Data

  • IR (KBr) : 1680–1690 cm⁻¹ (C=O, TZD), 1645 cm⁻¹ (C=C), 1240 cm⁻¹ (C-O-C).

  • ¹H NMR (CDCl₃) : δ 7.15 (s, 1H, =CH), 4.8 (s, 2H, OCH₂), 3.85 (s, 6H, OCH₃), 1.5–1.7 (m, 3H, CH(CH₃)₂).

  • HRMS : [M+H]⁺ calc. for C₂₀H₂₅N₂O₆S: 414.4; found: 414.3.

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (250W, 5–10 min) improves yields in both TZD core formation (75%) and Knoevenagel steps (85%).

Solid-Phase Synthesis

Immobilized TZD derivatives on Wang resin enable efficient N-alkylation, though yields remain comparable to solution-phase methods.

Challenges and Solutions

Isomer Control

The (Z)-configuration is favored but requires strict anhydrous conditions. Additives like ZnCl₂ enhance stereoselectivity.

Purification

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7).

  • Recrystallization : Ethanol/water (7:3) yields >95% purity.

Industrial-Scale Production

Patent US5514505A details continuous-flow reactors for TZD derivatives, achieving 85% yield at 100 g/L concentrations .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

2-[(5Z)-5-(3,4-diméthoxybenzylidène)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-méthylbutyl)acétamide a plusieurs applications dans la recherche scientifique :

    Chimie : Utilisé comme élément de base dans la synthèse organique pour le développement de nouveaux composés ayant des activités biologiques potentielles.

    Biologie : Étudié pour son rôle dans la modulation des voies biologiques, en particulier celles impliquant le stress oxydatif et l'inflammation.

    Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment des activités anticancéreuses, antimicrobiennes et anti-inflammatoires.

    Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés chimiques spécifiques, telles qu'une stabilité ou une réactivité accrue.

Mécanisme d'action

Le mécanisme d'action de ce composé implique son interaction avec diverses cibles moléculaires et voies :

    Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs et d'autres protéines, modulant leur activité. Par exemple, il peut inhiber des enzymes impliquées dans les voies de stress oxydatif, exerçant ainsi des effets antioxydants.

    Voies impliquées : Le composé peut influencer les voies de signalisation liées à l'inflammation, à la prolifération cellulaire et à l'apoptose. En modulant ces voies, il peut exercer des effets thérapeutiques dans des conditions telles que le cancer et les maladies inflammatoires.

Applications De Recherche Scientifique

2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Investigated for its role in modulating biological pathways, particularly those involving oxidative stress and inflammation.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as enhanced stability or reactivity.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis. By modulating these pathways, it can exert therapeutic effects in conditions such as cancer and inflammatory diseases.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound shares a 1,3-thiazolidin-2,4-dione backbone with derivatives like 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (). Key differences include:

  • Substituent position : The target has 3,4-dimethoxy groups, while ’s compound has a single 2-methoxy group.
  • Thione vs.

Side Chain Modifications

  • N-(3-methylbutyl)acetamide (target) vs.
  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide (): The indole moiety in could enhance binding to serotonin receptors or similar targets, unlike the target’s simpler alkyl chain .

Key Spectral Features

Compound IR (cm⁻¹) $ ^1 \text{H NMR} $ (δ, ppm) Reference
Target compound ~1700 (C=O), 1250 (C-OCH₃) 2.3–2.5 (CH₃ of 3-methylbutyl), 6.8–7.2 (ArH) -
compound 2229 (CN), 1719 (C=O) 8.01 (=CH), 7.41 (ArH)
compound 1670 (C=O), 680 (C-Br) 7.8–8.2 (ArH, pyridinyl)

Activité Biologique

The compound 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders such as diabetes. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

This compound features a thiazolidine ring, which is significant for its biological activity. The molecular formula is C19H24N2O5SC_{19}H_{24}N_{2}O_{5}S with a molecular weight of approximately 392.5 g/mol. The presence of the dimethoxybenzylidene moiety is believed to enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Condensation Reaction : The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions to form an intermediate.
  • Amide Formation : This intermediate is then reacted with N-(3-methylbutyl)acetamide to yield the final product.

These steps can be optimized for higher yields and purity using techniques such as continuous flow chemistry and environmentally friendly solvents.

Antidiabetic Properties

Research indicates that compounds in the thiazolidinedione class are known for their ability to improve glycemic control by enhancing insulin sensitivity. In studies involving diabetic models, derivatives similar to this compound have demonstrated:

  • Hypoglycemic Effects : Significant reductions in blood glucose levels were observed in high-fat diet-induced diabetic rats when treated with these compounds.
  • Lipid Profile Improvement : These compounds also showed potential in lowering triglycerides and cholesterol levels, contributing to improved metabolic health.

A study highlighted that certain derivatives exhibited partial agonist activity at PPARγ receptors, which are crucial for glucose and lipid metabolism regulation .

Cytotoxicity and Safety Assessment

Safety assessments using MTT assays on non-transformed hepatocytes indicated that these compounds are non-toxic at therapeutic concentrations. Histopathological evaluations of liver and heart tissues showed no significant toxicity associated with the administration of these thiazolidinedione derivatives .

Case Studies and Research Findings

StudyFindings
Study on Thiazolidinediones Demonstrated that modifications in the thiazolidinedione structure can lead to reduced toxicity while maintaining hypoglycemic effects .
PPARγ Activation Study Compounds V2 and V4 were identified as partial PPARγ agonists with significant antidiabetic activity .
Toxicity Assessment No significant adverse effects were noted in histopathological studies following treatment with thiazolidinedione derivatives .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can purity/yield be improved?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. A common approach (adapted from related thiazolidinedione derivatives) includes:

Condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions (e.g., NaOH or K₂CO₃) to form the benzylidene intermediate.

Reaction of the intermediate with N-(3-methylbutyl)acetamide in dimethylformamide (DMF) at controlled temperatures (60–80°C).
To optimize yield and purity:

  • Use high-throughput screening for solvent selection (e.g., DMF vs. THF) and catalysts (e.g., piperidine).
  • Monitor reactions via TLC or HPLC, as described for analogous compounds .
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., Z-configuration of the benzylidene group and acetamide linkage). For example, the thiazolidine ring protons appear as distinct singlets near δ 3.5–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₂₂H₂₆N₂O₆S; calculated 470.14 g/mol) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=N/C=C) confirm functional groups .

Q. How is initial biological activity screening conducted for this compound?

  • Methodological Answer : Standard protocols include:
  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or protein tyrosine phosphatase 1B (PTP1B) using fluorometric or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 1–100 µM, with IC₅₀ calculations .
  • Molecular Docking : Preliminary computational studies to predict binding affinity to targets like PPAR-γ or EGFR kinase .

Advanced Research Questions

Q. What reaction mechanisms explain its redox behavior and stability under physiological conditions?

  • Methodological Answer :
  • Oxidation : The benzylidene double bond (C5-Z) is susceptible to oxidation by H₂O₂ or O₂, forming epoxides or quinones. Stability studies in PBS (pH 7.4, 37°C) show a half-life of ~8 hours, requiring antioxidants (e.g., ascorbic acid) for in vitro assays .
  • Reduction : Sodium borohydride reduces the C=N bond, altering bioactivity. Controlled reduction (e.g., using NaBH₄ in methanol at 0°C) generates dihydro derivatives for SAR studies .

Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact biological activity?

  • Methodological Answer : SAR studies on analogs reveal:
  • 3,4-Dimethoxy vs. 4-Fluoro : The dimethoxy group enhances COX-2 inhibition (IC₅₀ = 2.1 µM vs. 8.7 µM for fluoro), likely due to improved hydrophobic interactions.
  • N-Alkyl Chain Length : The 3-methylbutyl group optimizes solubility (logP = 2.4) and bioavailability compared to shorter chains .
    Table 1 : Comparative Bioactivity of Analogues
SubstituentTarget (IC₅₀, µM)logP
3,4-DimethoxyCOX-2: 2.12.4
4-FluoroCOX-2: 8.72.8
N-(2-Phenylethyl)PTP1B: 15.33.1

Q. How can contradictory data on its anticancer efficacy across studies be resolved?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ of 5 µM in MCF-7 vs. >50 µM in A549) may arise from:
  • Cell Line Heterogeneity : Variations in metabolic enzymes (e.g., CYP450 expression) affecting prodrug activation.
  • Assay Conditions : Serum-free vs. serum-containing media alter compound stability. Validate using standardized protocols (e.g., NCI-60 panel) .
  • Off-Target Effects : Use CRISPR-mediated gene knockout to confirm target specificity (e.g., PPAR-γ dependence) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.